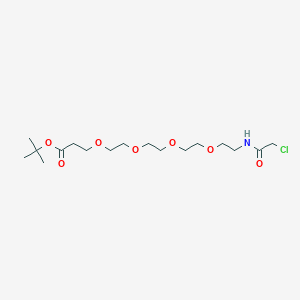

Chloroacetamido-PEG4-t-Butyl Ester

Vue d'ensemble

Description

Chloroacetamido-PEG4-t-Butyl Ester is a PEG linker containing a chloroacetamido and a t-butyl ester . It has a molecular formula of C17H32ClNO7 and a molecular weight of 397.89 .

Molecular Structure Analysis

The molecule consists of several functional groups, including a chloroacetamido group, a polyethylene glycol (PEG) chain, and a tert-butyl ester group . The chloroacetamide group contains a carbonyl and a nitrogen atom, which can form covalent bonds with other molecules .Chemical Reactions Analysis

The chlorine in the chloroacetamido group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid labile protecting group. Upon removal, the carboxylic acid can be further reacted .Applications De Recherche Scientifique

Drug Development

Chloroacetamido-PEG4-t-Butyl Ester is utilized in drug development as a PEG linker. The chloroacetamide group can undergo substitution reactions, allowing for the attachment of pharmacologically active compounds . This can be particularly useful in the creation of prodrugs or in the modification of existing drugs to improve their solubility and stability.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, Chloroacetamido-PEG4-t-Butyl Ester serves as a linker for ADCs . The linker connects cytotoxic drugs to antibodies that specifically target cancer cells, allowing for the delivery of the drug directly to the tumor site, which minimizes the impact on healthy cells.

Proteomics Research

Researchers use Chloroacetamido-PEG4-t-Butyl Ester in proteomics to modify proteins and peptides . The t-butyl ester group acts as a protecting group that can be removed to reveal a reactive carboxylic acid, enabling further conjugation reactions.

Nanotechnology

In nanotechnology, Chloroacetamido-PEG4-t-Butyl Ester is applied to modify the surface of nanoparticles . The PEG chain increases the water solubility and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery and diagnostic imaging.

Bioconjugation

This compound is also used in bioconjugation techniques, where it links biomolecules to various substrates or to each other . The hydrophilic PEG chain enhances the solubility of the conjugates in aqueous media, which is crucial for biological applications.

Material Science

Chloroacetamido-PEG4-t-Butyl Ester finds applications in material science for the functionalization of surfaces . The PEG linker can be used to attach biomolecules to materials, altering their properties and making them suitable for specific uses, such as biosensors or biocompatible coatings.

Safety and Hazards

Mécanisme D'action

Target of Action

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system when a PROTAC molecule brings them into proximity with an E3 ligase .

Mode of Action

The compound contains a chloroacetamide and a t-butyl ester . The chlorine atom in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid-labile protecting group . Upon removal, the carboxylic acid can be further reacted .

Biochemical Pathways

The exact biochemical pathways affected by Chloroacetamido-PEG4-t-Butyl Ester depend on the specific proteins targeted by the PROTAC molecule it is part of . By bringing target proteins into proximity with E3 ligases, it can lead to the ubiquitination and subsequent degradation of those proteins .

Pharmacokinetics

The pharmacokinetics of Chloroacetamido-PEG4-t-Butyl Ester would depend on the specific PROTAC molecule it is part of. The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Chloroacetamido-PEG4-t-Butyl Ester is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the function of those proteins, potentially altering cellular processes in which they are involved.

Action Environment

The action of Chloroacetamido-PEG4-t-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the t-butyl protecting group is removed . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to form PROTAC molecules and target specific proteins .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCADUZGDEHVWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

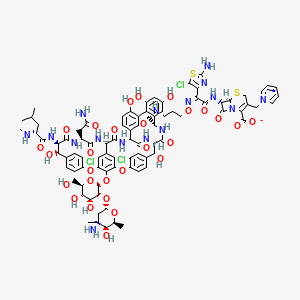

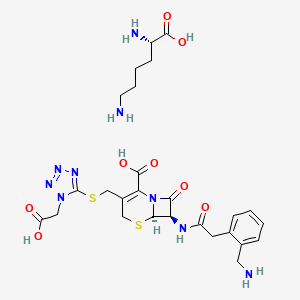

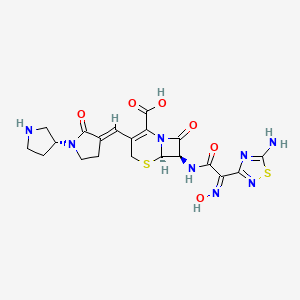

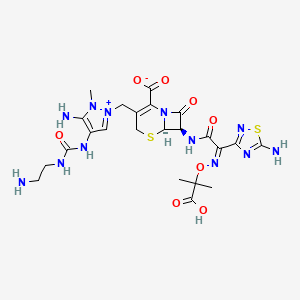

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)